Product packaging for 4-(4-Benzyloxyphenoxy)piperidine(Cat. No.:)

4-(4-Benzyloxyphenoxy)piperidine

Cat. No.: B8751404
M. Wt: 283.4 g/mol
InChI Key: LGJKIUYYMKCSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzyloxyphenoxy)piperidine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It is built around a piperidine core, a structure frequently explored in drug discovery . The compound features a benzyloxyphenoxy moiety, which is similar to functional groups found in other compounds investigated for their activity on central nervous system (CNS) targets . Piperidine derivatives are valuable scaffolds in the development of receptor antagonists. Research into structurally similar compounds has shown they can act as selective antagonists for dopamine receptors, such as the D4 receptor (D4R) . This makes related chemicals important tools for neuroscientists studying conditions like Parkinson's disease and L-DOPA-induced dyskinesias . When working with this compound, researchers should consider its drug-like properties. Compounds with similar piperidine-benzyloxy architectures are often evaluated using metrics like the Central Nervous System Multiparameter Optimization (CNS MPO) score, which helps predict their suitability for further development as CNS candidates . This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO2 B8751404 4-(4-Benzyloxyphenoxy)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-(4-phenylmethoxyphenoxy)piperidine

InChI

InChI=1S/C18H21NO2/c1-2-4-15(5-3-1)14-20-16-6-8-17(9-7-16)21-18-10-12-19-13-11-18/h1-9,18-19H,10-14H2

InChI Key

LGJKIUYYMKCSCA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 4 4 Benzyloxyphenoxy Piperidine and Analogues

Routes for Piperidine (B6355638) Core Construction and Functionalization

The piperidine moiety is a common scaffold in many biologically active compounds, and numerous methods for its synthesis and functionalization have been developed.

Establishment of the 4-Substituted Piperidine Ring

The formation of a 4-substituted piperidine ring is a key step in the synthesis of 4-(4-benzyloxyphenoxy)piperidine. Several classical and modern synthetic methods can be employed for this purpose.

One of the most common approaches involves the Dieckmann condensation. This intramolecular reaction of a diester in the presence of a base is a powerful tool for creating cyclic β-keto esters, which can then be further manipulated to yield 4-piperidones. dtic.mil Specifically, the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation, is a well-established route to 4-piperidones. dtic.mil These 4-piperidone (B1582916) intermediates are versatile starting materials for the synthesis of various 4-substituted piperidines. dtic.milyoutube.com

Another valuable method is the Mannich reaction, which involves the aminoalkylation of a carbon-based nucleophile. The condensation of an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) provides a direct route to substituted 4-piperidones. chemrevlett.com This one-pot reaction is an efficient way to assemble the piperidine core with desired substituents. chemrevlett.com

Furthermore, the reduction of corresponding pyridine (B92270) derivatives is a fundamental approach to obtaining the piperidine scaffold. nih.gov Catalytic hydrogenation of pyridines, often using transition metal catalysts like nickel, is a widely used industrial method. dtic.mil However, this can require harsh conditions. nih.gov Milder reducing agents can also be employed depending on the substrate. dtic.mil The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

More recent strategies include oxidative amination of alkenes catalyzed by gold(I) or palladium complexes to form substituted piperidines. nih.gov Additionally, intramolecular cyclization reactions, such as the aza-Michael reaction and electrophilic cyclization, offer alternative pathways to the piperidine ring. nih.gov

A summary of common starting materials and methods for the synthesis of 4-substituted piperidones is presented in the table below.

Starting MaterialsReaction TypeProductReference(s)
Primary amine, Alkyl acrylateDieckmann Condensation4-Piperidone dtic.mil
Aromatic aldehyde, Ketone, Ammonium acetateMannich ReactionSubstituted 4-Piperidone chemrevlett.com
Pyridine derivativeCatalytic HydrogenationPiperidine dtic.milnih.gov
Non-activated alkenesOxidative AminationSubstituted Piperidine nih.gov

Nitrogen Alkylation and Acylation Protocols

Once the piperidine ring is constructed, the nitrogen atom can be functionalized through alkylation or acylation. These reactions are crucial for introducing the desired substituents on the piperidine nitrogen, which can significantly influence the biological activity of the final compound.

N-alkylation is commonly achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent is critical to the success of the reaction. For instance, potassium carbonate in a solvent like dimethylformamide (DMF) is a common combination. researchgate.net The reaction can also be carried out using a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. Reductive amination is another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.orgnih.gov

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction introduces an acyl group to the nitrogen atom, forming an amide.

The table below outlines common reagents and conditions for the N-alkylation and N-acylation of piperidines.

Reaction TypeReagentsConditionsReference(s)
N-AlkylationAlkyl halide, Base (e.g., K2CO3)Solvent (e.g., DMF), Heat researchgate.netchemicalforums.com
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)Solvent (e.g., Dichloromethane) sciencemadness.orgnih.gov
N-AcylationAcid chloride/Anhydride, BaseSolvent (e.g., Dichloromethane) nih.gov

Stereocontrolled Synthetic Approaches to Piperidine Derivatives

The stereochemistry of the piperidine ring can be critical for the biological activity of the final molecule. Therefore, stereocontrolled synthetic methods are of great importance.

Several strategies have been developed to control the stereochemistry during the synthesis of piperidine derivatives. One approach involves the use of chiral starting materials. For example, starting with an enantiomerically pure amino acid can lead to the formation of a stereochemically defined piperidine derivative.

Asymmetric catalysis is another powerful tool for stereocontrolled synthesis. Chiral catalysts can be used to induce enantioselectivity in various reactions, such as the hydrogenation of pyridine derivatives or the cyclization of acyclic precursors. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantiomeric excess.

Diastereoselective reactions can also be employed to control the relative stereochemistry of multiple chiral centers on the piperidine ring. acs.org For example, nucleophilic addition to a chiral N-acyliminium ion can proceed with high diastereoselectivity, allowing for the controlled introduction of substituents. acs.org The use of directing groups on the piperidine ring can also influence the stereochemical outcome of subsequent reactions. nih.gov

Ethereal Linkage Formation to the Phenoxy Moiety

The formation of the ether bond between the 4-hydroxypiperidine (B117109) and the 4-benzyloxyphenol moieties is a pivotal step in the synthesis of the target compound. Two primary methods are widely employed for this transformation: the Williamson ether synthesis and palladium-catalyzed coupling reactions.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve deprotonating 4-benzyloxyphenol with a strong base, such as sodium hydride, to form the corresponding phenoxide. youtube.com This phenoxide then acts as a nucleophile and attacks a piperidine derivative with a suitable leaving group at the 4-position, such as a tosylate or a halide.

Variations of the Williamson ether synthesis can be employed to optimize the reaction conditions and improve yields. For instance, the use of phase-transfer catalysts can be beneficial when dealing with reactants that have different solubilities. khanacademy.org Microwave-assisted Williamson ether synthesis has also been shown to significantly reduce reaction times and, in some cases, improve yields. wikipedia.org

The choice of base is crucial and depends on the acidity of the alcohol. For phenols, which are more acidic, weaker bases like potassium carbonate can be sufficient. francis-press.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile.

Palladium-Catalyzed Coupling Reactions for Aryl-Oxygen Bonds

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of carbon-oxygen bonds. beilstein-journals.org These methods offer milder reaction conditions and broader substrate scope compared to the classical Williamson ether synthesis.

The Buchwald-Hartwig amination, which is well-known for C-N bond formation, has been adapted for C-O bond formation. nih.gov This reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov For the synthesis of this compound, this could involve coupling 4-benzyloxyphenyl bromide or triflate with 4-hydroxypiperidine. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.org

These palladium-catalyzed methods are particularly useful when the SN2 reaction of the Williamson synthesis is not feasible, for example, with sterically hindered substrates or when elimination is a competing side reaction. nih.govmagtech.com.cn

The following table summarizes the key features of the Williamson ether synthesis and palladium-catalyzed C-O bond formation.

MethodReactantsCatalyst/BaseKey FeaturesReference(s)
Williamson Ether SynthesisAlkoxide, Alkyl HalideStrong Base (e.g., NaH)Classic SN2 reaction, good for primary halides wikipedia.orgmasterorganicchemistry.comyoutube.com
Palladium-Catalyzed C-O CouplingAryl Halide/Triflate, AlcoholPalladium Catalyst, Phosphine Ligand, BaseMilder conditions, broader substrate scope beilstein-journals.orgnih.gov

Introduction and Manipulation of the Benzyloxy Group

The benzyloxy group serves as a crucial component in the molecular architecture of this compound. Its introduction and subsequent removal are pivotal steps in the synthesis of this compound and its derivatives.

Benzylation of Phenolic Precursors

The primary method for introducing the benzyloxy group is through the benzylation of a phenolic precursor, typically 4-hydroxyphenoxy)piperidine. This reaction, a classic example of Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with a benzyl (B1604629) halide, most commonly benzyl bromide (BnBr).

The choice of base and solvent is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) are frequently employed to ensure complete deprotonation of the phenol (B47542). nih.gov The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the solubility of the reactants and promote the desired SN2 reaction pathway.

In some synthetic schemes, the piperidine nitrogen is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to benzylation. nih.gov This prevents side reactions at the nitrogen atom. The Boc group can be subsequently removed under acidic conditions to yield the desired secondary amine.

An alternative approach involves the use of cesium carbonate (Cs2CO3) as the base. nih.gov This milder base can be effective in promoting the benzylation reaction, often leading to high yields of the desired benzyl ether.

Table 1: Reagents and Conditions for Benzylation of Phenolic Precursors

PrecursorReagentsSolventConditionsProduct
tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylateNaH, BnBrTHFNot specifiedtert-butyl this compound-1-carboxylate
4-(4-hydroxyphenoxy)piperidineCs2CO3, BnBrNot specifiedNot specifiedThis compound

De-benzylation Strategies for Hydroxy-Phenoxy Analogues

The removal of the benzyl group, or de-benzylation, is a key transformation for the synthesis of 4-(4-hydroxyphenoxy)piperidine analogues. This process regenerates the phenolic hydroxyl group, allowing for further functionalization or for the final product to possess a free hydroxyl moiety.

The most common and efficient method for de-benzylation is catalytic hydrogenation. google.com This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol. The benzyl group is cleaved, yielding the desired phenol and toluene (B28343) as a byproduct.

In some cases, transfer hydrogenation can be employed as an alternative to using gaseous hydrogen. This method utilizes a hydrogen donor, such as ammonium formate (B1220265) or cyclohexene, in the presence of a palladium catalyst.

Another strategy for de-benzylation involves the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). However, these conditions can be harsh and may not be suitable for substrates with other acid-sensitive functional groups.

Table 2: Methods for De-benzylation

SubstrateReagentsSolventConditionsProduct
1-benzyl-4-piperidinylpiperidine10% Pd/C, H2Toluene110-120°C, 20 kg/cm2 pressure4-piperidinylpiperidine
N-benzyl protected piperidinesCatalytic HydrogenolysisNot specifiedNot specifiedDebenzylated piperidine

Purification and Spectroscopic Characterization Methodologies

The successful synthesis of this compound and its analogues relies on robust purification and characterization techniques to ensure the identity and purity of the final compounds.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification of this compound and related compounds from reaction mixtures. Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a widely used technique for the separation of the desired product from unreacted starting materials, byproducts, and other impurities. The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or dichloromethane, is optimized to achieve effective separation.

For more challenging separations or for obtaining highly pure samples, High-Performance Liquid Chromatography (HPLC) is employed. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compounds being separated.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and its derivatives. 1H NMR and 13C NMR are routinely used to confirm the presence of key functional groups and to establish the connectivity of atoms within the molecule.

In the 1H NMR spectrum of this compound, characteristic signals are expected for the aromatic protons of the benzyl and phenoxy rings, the benzylic methylene (B1212753) protons, and the protons of the piperidine ring. The chemical shifts and coupling patterns of these signals provide detailed information about the molecular structure. For instance, the benzylic protons typically appear as a singlet around 5.0 ppm, while the aromatic protons resonate in the region of 6.8-7.5 ppm. The protons on the piperidine ring exhibit complex multiplets in the aliphatic region.

Table 3: Representative 1H NMR Data for Substituted Piperidines

CompoundSolventChemical Shifts (ppm) and Multiplicity
1-benzylpiperidineDMSOδ =7.32-7.28 (m, 4H), 7.24-7.20 (m, 3H), 3.24 (s, 1H), 2.29 (s, 1H)
1-(4-methoxybenzyl)piperidineDMSOδ = 158.14, 130.41, 129.86, 113.39, 62.34, 54.89, 53.78, 39.72, 39.30, 38.88, 25.59, 24.11
1-(4-bromobenzyl)piperidineDMSOδ = 138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.56, 23.97
1-(3-methylbenzyl)piperidineDMSOδ = 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02
1-(4-methylbenzyl)piperidineDMSOδ = 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71

Note: The provided data is for structurally related compounds and serves as an illustrative example of the types of signals and chemical shifts expected. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of the compound.

In addition to molecular weight determination, mass spectrometry provides valuable information about the fragmentation patterns of the molecule. Under electron impact (EI) or electrospray ionization (ESI), the molecule fragments in a predictable manner, giving rise to a unique mass spectrum. The fragmentation pattern can serve as a fingerprint for the compound and can be used to confirm its structure. For piperidine-containing compounds, common fragmentation pathways include alpha-cleavage of an alkyl radical from the nitrogen atom. miamioh.edu For ethers, alpha-cleavage of an alkyl radical is also a predominant fragmentation mode. miamioh.edu The analysis of these fragmentation pathways can provide further confidence in the structural assignment. wvu.edunih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Pharmacophoric Elements within the 4-(4-Benzyloxyphenoxy)piperidine Scaffold

The this compound scaffold can be deconstructed into three key pharmacophoric elements: the basic piperidine (B6355638) nitrogen, the central diaryl ether linkage, and the terminal benzyloxy group. Each of these components plays a crucial role in the molecule's ability to bind to its biological targets.

Docking studies on analogous benzyloxypiperidine derivatives targeting the dopamine (B1211576) D4 receptor have revealed that the piperidine nitrogen is a critical interaction point. nih.gov This basic nitrogen atom often forms a key salt bridge or hydrogen bond interaction with acidic residues, such as an aspartate residue (Asp115), in the binding pocket of G-protein coupled receptors (GPCRs). nih.gov This interaction serves as a primary anchor for the ligand within the receptor.

The benzyloxy group, consisting of a phenyl ring connected via a methyleneoxy linker, typically engages in hydrophobic and aromatic interactions within the receptor. For instance, in the dopamine D4 receptor, the benzyl (B1604629) group has been shown to participate in a π-π stacking interaction with a phenylalanine residue (Phe410). nih.gov This hydrophobic interaction significantly contributes to the binding affinity of the ligand.

Impact of Substituent Modifications on Biological Receptor Interactions

The therapeutic potential of the this compound scaffold can be finely tuned by strategic modifications to its core components. The following sections explore the impact of these changes on receptor interactions.

Variations at the Piperidine Nitrogen Atom

The substituent on the piperidine nitrogen atom plays a pivotal role in determining the biological activity and selectivity of compounds based on this scaffold. The nature of this substituent can influence the basicity of the nitrogen, its steric bulk, and its ability to form additional interactions with the receptor.

In studies of benzyloxypiperidine-based dopamine D4 receptor antagonists, a variety of N-benzyl substituents were explored. nih.gov The presence of a benzyl group on the piperidine nitrogen was found to be crucial for high affinity, with direct phenyl substitution leading to inactive compounds. nih.gov This highlights the importance of the benzylic methylene (B1212753) spacer for optimal positioning of the aromatic ring within the binding pocket.

Furthermore, substitutions on the N-benzyl ring itself can significantly modulate potency. For example, the introduction of a 3-fluoro-4-methoxybenzyl group has been shown to be a favorable substitution for dopamine D4 receptor affinity. nih.gov This suggests that the electronic and steric properties of the N-benzyl substituent can be optimized to enhance binding.

N-SubstituentTargetActivity (Ki)
N-3-fluoro-4-methoxybenzylDopamine D4 Receptor205.9 nM
N-3,4-difluorobenzylDopamine D4 Receptor169 nM
N-4-fluoro-3-methylbenzylDopamine D4 Receptor135 nM
N-4-methylbenzylDopamine D4 Receptor241 nM
N-2-methylbenzylDopamine D4 Receptor343 nM
N-phenylDopamine D4 ReceptorInactive

This table presents data on N-substituted 3-O-benzylpiperidine analogues, which provides insight into the potential impact of similar substitutions on the this compound scaffold. nih.gov

Structural Changes within the Phenoxy Moiety

In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives targeting the dopamine D4 receptor, substitutions on the phenoxy ring had a profound impact on binding affinity. For instance, a 4-cyanophenoxy group led to a compound with single-digit nanomolar binding affinity, demonstrating that electron-withdrawing groups can be highly beneficial. chemrxiv.org Similarly, 3,4-difluorophenoxy and 4-fluoro-3-methylphenoxy substitutions also resulted in potent compounds. chemrxiv.org This indicates that the electronic landscape of the phenoxy ring is a key determinant of receptor interaction.

Phenoxy SubstituentTargetActivity (Ki)
4-cyanophenoxyDopamine D4 Receptor1.7 nM
3,4-difluorophenoxyDopamine D4 Receptor2.7 nM
4-fluoro-3-methylphenoxyDopamine D4 Receptor6.5 nM
4-fluorophenoxyDopamine D4 Receptor118 nM
3-fluorophenoxyDopamine D4 ReceptorInactive
6-fluoropyridinoxyDopamine D4 Receptor705 nM
6-chloropyridinoxyDopamine D4 Receptor1,012 nM

This table shows data for 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, offering a model for how phenoxy substitutions might affect the this compound scaffold. chemrxiv.org

Role of the Benzyloxy Group in Modulating Activity

The benzyloxy group is a key hydrophobic and aromatic feature that significantly contributes to the binding affinity of ligands based on this scaffold. Its primary role appears to be engaging in van der Waals and π-stacking interactions within the hydrophobic pockets of target receptors.

In studies of benzyloxy chalcones as monoamine oxidase B (MAO-B) inhibitors, the position of the benzyloxy group on the phenyl ring was found to be critical. nih.gov Para-substituted benzyloxy groups generally conferred greater inhibitory activity compared to ortho-substituted analogues. nih.gov This suggests that the spatial positioning of the benzyloxy moiety is crucial for optimal interaction with the enzyme's active site.

Furthermore, the benzyl group itself can be a site for metabolic modification. In the metabolism of 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine], N-debenzylation was a major metabolic pathway. ontosight.ai This indicates that while the benzyl group is important for activity, its metabolic stability may need to be considered in drug design. Stabilizing the N-benzyl substructure could lead to metabolically more stable ligands. ontosight.ai

Conformational Analysis and Stereochemical Implications for Ligand Efficacy

The three-dimensional conformation of the this compound scaffold is a critical determinant of its biological activity. The piperidine ring can adopt different conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. rsc.org The orientation of the 4-phenoxyphenyl substituent (axial vs. equatorial) on the piperidine ring can significantly impact ligand efficacy.

For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen, which is expected at physiological pH, can stabilize the axial conformer, particularly when the 4-substituent is polar. nih.gov In the case of this compound, the bulky and relatively non-polar nature of the 4-substituent would likely favor an equatorial orientation to minimize steric hindrance.

Stereochemistry at any chiral centers within the molecule can also have profound effects on activity. Although the parent this compound is achiral, the introduction of substituents on the piperidine ring can create stereocenters. For many piperidine-based ligands, the different enantiomers or diastereomers exhibit significantly different biological activities, highlighting the importance of stereospecific interactions with the target receptor.

Development of Structure-Activity Hypotheses for Analogues

Based on the available data, several structure-activity hypotheses can be formulated for analogues of this compound:

The basic piperidine nitrogen is essential for anchoring the ligand to the receptor through ionic or hydrogen bonding interactions. Modifications that significantly alter the pKa of this nitrogen or introduce excessive steric bulk are likely to be detrimental to activity.

The N-substituent on the piperidine ring is a key determinant of potency and selectivity. An N-benzyl group appears to be optimal for many targets, and its substitution pattern can be fine-tuned to enhance binding affinity. Aromatic N-substituents are generally preferred over aliphatic ones for engaging in specific receptor interactions.

The central phenoxy ring serves as a rigid scaffold, and its electronic properties are critical for activity. Electron-withdrawing substituents on the phenoxy ring, particularly at the para-position, may enhance binding affinity for certain receptors.

The terminal benzyloxy group provides a crucial hydrophobic interaction. The para-position of the benzyloxy group on the phenoxy ring is likely optimal for maximizing this interaction. Modifications to the benzyl ring itself could be explored to further enhance hydrophobic or aromatic interactions.

These hypotheses provide a rational framework for the future design of novel and more effective therapeutic agents based on the this compound scaffold. Further detailed computational modeling and empirical testing will be necessary to validate and refine these principles.

Investigation of Molecular Targets and Mechanisms of Action in Vitro and in Silico

Modulation of G-Protein Coupled Receptors (GPCRs)

Dopamine (B1211576) D4 Receptor Antagonism and Selectivity Profiling

Research into a series of 3- and 4-benzyloxypiperidine scaffolds has identified them as antagonists of the Dopamine D4 receptor (D4R). researchgate.netnih.gov These compounds have demonstrated significant selectivity for the D4 receptor over other dopamine receptor subtypes, with some showing more than 30-fold selectivity. researchgate.netchemrxiv.org This selectivity is a key focus in the development of these compounds. researchgate.netnih.gov

The 4-benzyloxypiperidine derivative, in particular, has been noted for its potential, exhibiting not only D4R affinity and selectivity but also favorable properties such as low clearance and good central nervous system penetration in preclinical studies. mdpi.com Modifications to the benzyl (B1604629) group, such as the addition of fluoro or methyl groups, have been explored to optimize activity, resulting in compounds with varying but often retained antagonist properties. researchgate.net For instance, the introduction of a 3,4-difluorophenyl group or a 4-fluoro-3-methyl group on the benzyl moiety yielded active compounds. researchgate.net

Compound ModificationD4R Affinity (Ki, nM)
3,4-difluorophenyl169
4-fluoro-3-methyl135
4-methylbenzyl241
2-methylbenzyl343
2-methyl-2-pyridine1,040
Data sourced from research on benzyloxypiperidine based dopamine 4 receptor antagonists. researchgate.net

Histamine (B1213489) H3 Receptor (H3R) Ligand Activity

Derivatives of 4-oxypiperidine ethers have been investigated as ligands for the Histamine H3 receptor (H3R). nih.gov The H3R is a G-protein coupled receptor that acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govmdpi.comunisi.it The blockade of H3R can lead to the stimulation of the histaminergic system and influence cholinergic neurotransmission. mdpi.com

Research has shown that certain piperidine (B6355638) derivatives exhibit high affinity for the H3R. mdpi.comnih.gov For example, in a series of benzophenone (B1666685) derivatives with a piperidine moiety, one compound displayed a high affinity for the H3R with a Ki value of 8 nM. mdpi.com The position of the alkoxyl chain on the benzophenone scaffold was found to be important for H3R activity, with para-substituted derivatives generally showing the highest potency. mdpi.com

Interaction with Ion Channels

Neuronal Calcium Channel Modulations (e.g., N-type Voltage-Sensitive Calcium Channel Blockade)

Analogues of 4-benzyloxyaniline have been synthesized and evaluated as blockers of N-type voltage-sensitive calcium channels (VSCC). nih.gov These channels are involved in various neurological processes. One notable compound from this series, (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-p iperidin-1-yl}-4-methyl-pentan-1-one, was found to block N-type calcium channels with an IC50 of 0.67 microM in an IMR32 assay. nih.gov Further electrophysiological experiments confirmed that this compound blocked N-type Ca2+ channels in superior cervical ganglion neurons. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Certain piperidine derivatives have been identified as antagonists of the N-Methyl-D-Aspartate (NMDA) receptor, specifically the NR1A/2B subtype. nih.gov For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of this receptor subtype. nih.gov This highlights the potential for the broader 4-benzyl piperidine scaffold to interact with NMDA receptors. nih.gov

Enzyme Inhibition Profiling

The inhibitory activity of piperidine derivatives against certain enzymes has been a subject of study. For example, some benzophenone derivatives containing a piperidine moiety have been shown to inhibit cholinesterases. mdpi.com One such compound demonstrated significant inhibitory activity toward butyrylcholinesterase (BuChE) with IC50 values of 172 nM and 1.16 µM for equine and human BuChE, respectively. mdpi.com This dual activity, targeting both H3R and cholinesterases, is an area of interest in multitarget-directed ligand research. mdpi.com

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them a significant target in cancer therapy and other diseases. Benzamide-containing compounds, in particular, have been identified as a promising class of HDAC inhibitors. They are thought to exert their inhibitory effect by chelating with the zinc ion present in the active site of HDACs and interacting with surrounding amino acid residues, leading to conformational changes in the enzyme.

Despite the therapeutic potential of this class of compounds, a thorough review of published scientific studies indicates that 4-(4-Benzyloxyphenoxy)piperidine has not been specifically investigated as an inhibitor of histone deacetylases. Consequently, there is no available data from in vitro or in silico studies to characterize its potential HDAC inhibitory activity or to establish a structure-activity relationship.

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. Research into novel AChE inhibitors has explored various molecular scaffolds, including piperidine derivatives. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for their anti-AChE activity, with some compounds demonstrating high potency.

However, specific studies on the acetylcholinesterase inhibitory properties of this compound have not been reported. As a result, there is no scientific data available on its IC50 value, binding affinity for AChE, or its potential as a treatment for neurodegenerative diseases.

Antiviral Mechanisms (e.g., Hemagglutinin Fusion Inhibition)

The influenza virus hemagglutinin (HA) protein is a critical component of the viral entry process, mediating the fusion of the viral and host cell membranes. This makes it an attractive target for the development of antiviral drugs. A class of compounds known as N-benzyl-4,4,-disubstituted piperidines has been identified as inhibitors of influenza A virus fusion, with a specific activity against the H1N1 subtype. These compounds are believed to act by binding to a novel site on the HA protein, thereby preventing the low pH-induced conformational changes necessary for membrane fusion.

While this compound contains a piperidine moiety, there is no specific research available to confirm whether it belongs to the class of N-benzyl-4,4,-disubstituted piperidine fusion inhibitors or if it has been evaluated for its antiviral activity against influenza or other viruses through hemagglutinin fusion inhibition.

Ligand-Target Binding Affinities and Kinetics (In Vitro)

The assessment of ligand-target binding affinities and kinetics is fundamental in drug discovery, providing insights into the potency and duration of a compound's effect. These parameters, including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), are crucial for understanding the molecular interactions between a drug and its target.

In the case of this compound, there is a lack of published in vitro studies detailing its binding affinities and kinetics with any biological target. Therefore, no quantitative data is available to describe its interaction with proteins such as HDACs, AChE, or viral hemagglutinin.

Computational Chemistry and Molecular Modeling in Research Discovery

Molecular Docking Simulations for Ligand-Protein Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This technique is crucial for understanding the structural basis of a ligand's activity and for rational drug design.

In the development of novel Dopamine (B1211576) D4 receptor (D4R) antagonists, the 4-benzyloxypiperidine scaffold was identified as a promising chemical framework. nih.gov Molecular docking simulations were instrumental in evaluating how compounds based on this scaffold would fit into the D4R binding site. These simulations, performed using the crystal structure of the receptor, revealed key interactions essential for antagonist activity. Specifically, the models predicted critical contacts with the amino acid residues Asp115 and Phe410 within the receptor's binding pocket. nih.gov This understanding allows chemists to design new analogs that preserve or enhance these vital interactions.

The principles of molecular docking are broadly applicable across various targets. For instance, studies on other piperidine-based compounds targeting the Sigma 1 Receptor (S1R) have shown that docking can identify different but equally critical interactions, such as salt bridges with residues like Glu172 and hydrophobic interactions with a network of other amino acids. nih.gov Similarly, docking studies of the flexible piperidine-containing drug Donepezil into acetylcholinesterase predicted its binding across the entire cavity, with specific interactions involving Trp84, Phe330, and Asp72. nih.gov

Table 1: Predicted Key Interactions for Piperidine (B6355638) Scaffolds in Target Proteins

Scaffold/CompoundTarget ProteinKey Interacting ResiduesInteraction Type
4-BenzyloxypiperidineDopamine D4 Receptor (D4R)Asp115, Phe410Not specified
Piperidine/Piperazine derivativeSigma 1 Receptor (S1R)Glu172, Asp126Salt Bridge / Hydrogen Bond
Donepezil (piperidine-containing)Acetylcholinesterase (AChE)Trp84, Phe330, Asp72Not specified

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of a predicted ligand-protein complex and explore different conformations the ligand might adopt within the binding site. youtube.com

For novel drug candidates, MD simulations are a critical step to validate docking results. nih.govnih.gov These simulations can confirm whether the key interactions identified through docking, such as hydrogen bonds and salt bridges, remain stable under physiological conditions. nih.govnih.gov For example, an MD simulation can track the distance between the ligand and key residues over several nanoseconds to ensure the complex does not fall apart. nih.gov

Table 2: Applications of Molecular Dynamics in Ligand Discovery

ObjectiveInformation GainedRelevance
Validate Docking PoseStability of the ligand-protein complex over time.Confirms if the predicted binding mode is physically reasonable.
Assess Interaction StabilityPersistence of key hydrogen bonds and hydrophobic contacts.Identifies the most durable and important interactions for affinity.
Conformational AnalysisPreferred shape (conformation) of the ligand in the binding site.Guides the design of more rigid analogs that lock in the active conformation.
Binding Energy CalculationContribution of different forces (e.g., electrostatic, van der Waals) to binding.Provides a deeper understanding of the nature of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how changes in a molecule's properties affect its potency, QSAR models can predict the activity of new, unsynthesized compounds.

The development of the benzyloxypiperidine scaffold as D4R antagonists involved extensive exploration of its structure-activity relationship (SAR) to improve potency and stability. nih.gov QSAR formalizes this process. A typical QSAR study involves calculating a set of "molecular descriptors" for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Hydrophobicity (e.g., π, cLogP): A measure of how lipophilic a molecule is.

Electronic Properties (e.g., Hammett σ): Describes the electron-donating or electron-withdrawing nature of substituents.

Steric Properties (e.g., Molar Refractivity): Relates to the size and shape of the molecule.

These descriptors are then used to build a statistical model that correlates them with the measured biological activity. nih.govresearchgate.net For example, a QSAR study on piperine (B192125) analogs identified partial negative surface area and heat of formation as critical descriptors for inhibitory activity. nih.gov Advanced 3D-QSAR methods like CoMFA and CoMSIA go further by considering the 3D fields (steric and electrostatic) around the molecules, providing a more detailed map for optimization. frontiersin.org

Table 3: Common Descriptors in QSAR Studies of Piperidine Analogs

Descriptor TypeExampleProperty Represented
Hydrophobicπ / cLogPLipophilicity, ability to cross cell membranes.
ElectronicHammett's σInfluence of substituents on electronic charge distribution.
StericMolar Refractivity (MR)Molecular volume and polarizability.
TopologicalMolecular Connectivity IndicesShape and degree of branching in the molecule.
ThermodynamicHeat of FormationThe enthalpy change when the compound is formed from its elements.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

A compound's potency is irrelevant if it cannot reach its target in the body. The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore a critical part of lead optimization. In silico ADME models predict these properties computationally, allowing for the early identification and filtering of compounds with poor drug-like characteristics.

In the optimization of D4R antagonists, early compounds based on related scaffolds were hampered by high intrinsic clearance and excessive lipophilicity (high cLogP), which limited brain penetration. nih.gov The introduction of the 4-benzyloxypiperidine scaffold was part of an effort to improve these properties, leading to derivatives with better stability in human and mouse liver microsomes. nih.govresearchgate.net

Computational tools can predict a wide range of ADME properties. For CNS drug candidates, a multi-parameter optimization (MPO) score can be calculated to estimate the probability of success based on properties like cLogP, molecular weight, and polar surface area. researchgate.net In the D4R antagonist project, introducing more polar groups into the benzyloxypiperidine structure led to higher CNS MPO scores. researchgate.net Other in silico tools can predict potential toxicity, such as carcinogenicity or hepatotoxicity, helping to de-risk candidates early in the discovery pipeline. japsonline.com

Table 4: Key In Silico ADME/Tox Parameters for Lead Optimization

ParameterAbbreviationSignificance in Drug Discovery
Calculated LogPcLogPPredicts lipophilicity, affecting absorption and distribution. High values can limit brain penetration. nih.gov
Metabolic Stability(e.g., microsomal stability)Predicts how quickly the compound is broken down by metabolic enzymes. researchgate.net
CNS Multi-Parameter OptimizationCNS MPOA composite score to assess suitability as a CNS drug candidate. researchgate.net
Aqueous Solubility-Affects absorption and formulation possibilities.
Toxicity Prediction(e.g., hERG inhibition, mutagenicity)Flags potential for cardiotoxicity or genetic damage. nih.gov

Virtual Screening Techniques for Novel Ligand Identification

Virtual screening is a powerful computational strategy used to search vast databases containing millions of chemical compounds to identify those that are most likely to bind to a drug target. This approach dramatically accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.

The process typically begins with a known protein target structure. A large chemical library, such as the ChemBridge library, is then computationally docked into the target's binding site. nih.gov The compounds are ranked based on their predicted binding affinity (docking score), and the top-scoring hits are selected for further investigation. nih.govnih.gov

A scaffold like 4-(4-benzyloxyphenoxy)piperidine could serve as a query in a similarity-based virtual screen to find other molecules in a database with a similar shape and chemical features. Alternatively, if a new target is identified, the benzyloxypiperidine scaffold could be docked as part of a larger library to see if it has potential activity against other proteins. To improve the quality of the hits, these libraries are often pre-filtered using criteria like Lipinski's "rule of five" to remove compounds with poor drug-like properties. nih.gov The most promising candidates identified through virtual screening then proceed to in vitro validation. nih.gov

Table 5: Typical Workflow for a Virtual Screening Campaign

StepDescriptionPurpose
1. Target PreparationA 3D structure of the target protein is prepared for docking.Defines the binding site and receptor conformation.
2. Library PreparationA large library of small molecules is obtained and filtered for drug-like properties (e.g., Lipinski's rules).To create a high-quality, diverse set of compounds for screening. nih.gov
3. Molecular DockingEach compound in the library is docked into the target's binding site.To predict the binding pose and score the affinity of each compound. nih.gov
4. Hit Selection & Post-ProcessingTop-ranked compounds are visually inspected and clustered by chemical structure.To select a diverse set of the most promising candidates for experimental testing.
5. Experimental ValidationThe selected hits are purchased or synthesized and tested in biological assays.To confirm the computational predictions and identify true active compounds. nih.gov

Advanced in Vitro Research Methodologies

High-Throughput Screening Assay Development for Compound Evaluation

High-throughput screening (HTS) is a important method for the initial evaluation of large libraries of chemical compounds. nih.gov In the case of 4-(4-benzyloxyphenoxy)piperidine and its analogs, HTS assays are developed to rapidly assess their effects on specific biological targets. For instance, a gene biomarker-based phenotypic screening approach was successfully used to identify 3,4-disubstituted piperidine (B6355638) derivatives as modulators of macrophage M2 polarization, a process relevant to multiple sclerosis treatment. nih.gov

These screening assays are often cell-based and are designed to measure specific cellular responses, such as changes in gene expression or cell viability. nih.govnih.gov The assays are typically performed in multi-well plates, allowing for the simultaneous testing of thousands of compounds. Advanced robotic systems and integrated instrumentation, such as high-content imaging systems and plate readers, are employed to automate the process and handle the large volumes of data generated.

Radioligand Displacement Assays for Receptor Binding Quantification

Radioligand displacement assays are a fundamental technique for quantifying the binding affinity of a compound to a specific receptor. This method is particularly relevant for this compound derivatives, which have been investigated for their activity at dopamine (B1211576) receptors. nih.govnih.gov

In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor, typically from cell membranes. The test compound, such as a derivative of this compound, is then added at various concentrations. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the binding affinity (Ki) of the test compound can be determined. nih.gov

For example, the binding affinities of various 3- and 4-benzyloxypiperidine derivatives for dopamine D4 receptors have been determined using competitive inhibition of [3H]N-methylspiperone binding in membranes from HEK293 cells expressing the human dopamine receptors. nih.govresearchgate.net This technique has been instrumental in identifying compounds with high affinity and selectivity for the D4 receptor subtype. nih.govnih.govresearchgate.net

DerivativeTarget ReceptorRadioligandKi (nM)
8a (3-fluorobenzyl)D4[3H]N-methylspiperone205.9
8b (3,4-difluorophenyl)D4[3H]N-methylspiperone169
8c (4-fluoro-3-methyl)D4[3H]N-methylspiperone135
8e (4-methylbenzyl)D4[3H]N-methylspiperone241
8f (2-methylbenzyl)D4[3H]N-methylspiperone343
11a (acetamide)D4[3H]N-methylspiperone299
11d (acetamide)D4[3H]N-methylspiperone121

Electrophysiological Techniques for Ion Channel Current Measurements

Electrophysiological techniques are essential for studying the effects of compounds on ion channels, which are critical for neuronal and cardiac function. The patch-clamp technique, in particular, allows for the direct measurement of ion currents through single channels or across the entire cell membrane. nih.gov This method has been used to investigate the effects of piperidine derivatives on various ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govnih.gov

Blockade of the hERG channel can lead to serious cardiac arrhythmias, making it a crucial off-target to evaluate during drug development. nih.gov Studies have shown that some piperidine analogs can block hERG channels in a concentration-dependent manner. nih.gov For instance, the effects of N-(2-phenoxyethyl)-4-benzylpiperidine derivatives on neuronal K+ channels were assessed to determine their side effect liability. nih.gov The potency of these compounds as NMDA receptor antagonists was assayed by electrical recordings in Xenopus oocytes expressing cloned rat NMDA receptors. nih.gov

CompoundChannelTechniqueEffect
ZC88 (4-amino piperidine analog)hERG1 and hERG1bWhole-cell patch clamp in Xenopus oocytesBlocks channels in a concentration-dependent manner nih.gov
10e (4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine)Neuronal K+ channelsNot specifiedReduced inhibition of K+ channels nih.gov
N-(2-phenoxyethyl)-4-benzylpiperidine (8) NR1/2B NMDA receptorElectrical recordings in Xenopus oocytesAntagonist with IC50 = 0.63 µM nih.gov
Domiphen bromide and benzethonium (B1203444) chloride hERG potassium channelWhole-cell patch-clamp recording in HEK-293T cellsPotent inhibitors researchgate.net

Cell-Based Assays for Receptor Activation and Signal Transduction

Cell-based assays are used to assess the functional consequences of a compound binding to its receptor target. These assays can measure a variety of downstream events, including receptor activation, second messenger production, and changes in gene expression. For this compound derivatives that act as dopamine receptor antagonists, cell-based assays are used to confirm their inhibitory activity. nih.govnih.gov

The dopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation or inhibition, modulate the activity of adenylyl cyclase. nih.gov Therefore, assays that measure changes in cyclic AMP (cAMP) levels can be used to determine whether a compound is an agonist or an antagonist. The D2-like family of dopamine receptors, which includes D2, D3, and D4, are known to inhibit adenylyl cyclase activity. nih.gov

Furthermore, mechanistic studies on macrophage polarization have utilized cell-based assays to demonstrate that certain piperidine derivatives function by inhibiting T-cell proliferation and activating the phosphorylation of Stat3 and Akt. nih.gov

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are widely used to measure the activity of enzymes and to screen for enzyme inhibitors. These assays are based on the detection of a change in absorbance or fluorescence as a result of the enzymatic reaction. mdpi.com While specific examples of these assays being used to directly study this compound are not prevalent in the provided search results, these techniques are fundamental in drug discovery.

For instance, fluorometric assays offer high sensitivity and are suitable for high-throughput screening of enzyme inhibitors. mdpi.comnih.gov They can be designed in various formats to measure the rate of an enzyme reaction and to determine the kinetic mechanisms of enzyme inhibition. mdpi.comnih.gov In the context of drug development, a compound like this compound would likely be tested against a panel of enzymes to assess its potential for off-target effects.

Mechanistic Studies Employing Chemical Biology Probes

Chemical biology probes are small molecules used to study biological systems. In the context of this compound, derivatives of this compound can themselves be considered chemical probes for investigating the role of specific receptors, such as the dopamine D4 receptor, in various physiological and pathological processes. nih.govnih.govresearchgate.net

For example, the development of potent and selective D4 receptor antagonists from the 4-benzyloxypiperidine scaffold allows researchers to probe the function of the D4 receptor in conditions like Parkinson's disease. nih.govnih.govresearchgate.netresearchgate.net These probes can be used in both in vitro and in vivo studies to understand the downstream consequences of modulating D4 receptor activity. The structural modifications made to the this compound core, such as the addition of different substituents, help to elucidate the structure-activity relationship (SAR) and identify key interactions with the target receptor. nih.gov

Emerging Research Perspectives and Future Trajectories for 4 4 Benzyloxyphenoxy Piperidine

The scaffold of 4-(4-benzyloxyphenoxy)piperidine has emerged as a valuable starting point for the discovery of new chemical entities with potential therapeutic applications. Research is ongoing to build upon this foundational structure, exploring new derivatives, biological targets, and innovative design methodologies to unlock its full potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Benzyloxyphenoxy)piperidine derivatives to improve yields and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions, such as temperature, solvent polarity, and catalyst systems. For example, n-hexane/EtOAc (5:5) as an eluent in column chromatography has been effective in isolating derivatives with >75% yield . Reaction stoichiometry and stepwise coupling of benzyloxy or phenoxy precursors to the piperidine core are critical. Monitoring intermediates via TLC and adjusting reaction times (e.g., 12–24 hours) can mitigate side-product formation .

Q. What analytical techniques are recommended for characterizing this compound and its analogs?

  • Methodological Answer : Comprehensive characterization requires multinuclear NMR (¹H, ¹³C) to confirm regioselectivity and stereochemistry, particularly for the piperidine ring and benzyloxy substituents . HPLC with UV detection (e.g., 254 nm) ensures purity (>95% peak area), while elemental analysis validates empirical formulas. Discrepancies in elemental analysis (e.g., carbon content deviations) may indicate residual solvents or hydration states, necessitating recrystallization or vacuum drying .

Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential skin/eye irritation . For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose of waste per EPA guidelines. Stability assessments under ambient conditions (e.g., 25°C, 60% humidity) are advised to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : SAR studies should focus on substituent effects at the benzyloxy and piperidine positions. For instance, introducing electron-withdrawing groups (e.g., -F, -CF₃) to the benzyl moiety can enhance receptor binding affinity, as seen in fluorinated analogs . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) identifies key pharmacophores. Meta-substitutions on the phenoxy group may reduce steric hindrance, improving target engagement .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and efficacy profiles of this compound-based therapeutics?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are preferred for assessing oral bioavailability and blood-brain barrier penetration. Intravenous administration (1–5 mg/kg) followed by LC-MS/MS plasma analysis determines half-life and metabolite formation . For CNS-targeted compounds, behavioral assays (e.g., forced swim test) correlate dose-dependent efficacy with molecular target modulation .

Q. How should researchers resolve contradictions in elemental analysis data for this compound derivatives?

  • Methodological Answer : Discrepancies between calculated and observed elemental composition (e.g., carbon content) often arise from hygroscopicity or incomplete combustion. Re-analyze samples after vacuum drying (24 hours, 40°C) and cross-validate with high-resolution mass spectrometry (HRMS). If inconsistencies persist, consider alternative synthesis routes to minimize byproducts .

Q. What strategies mitigate batch-to-batch variability in the purity of this compound intermediates?

  • Methodological Answer : Implement quality-by-design (QbD) principles, such as Design of Experiments (DoE), to optimize reaction parameters (e.g., pH, stirring rate). Use preparative HPLC with C18 columns for final purification, ensuring ≥99% purity for biological testing . Storage under argon at -20°C prevents oxidation of sensitive functional groups .

Q. How can solubility challenges of this compound derivatives in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity. For pH-sensitive compounds, prepare stock solutions in PBS (pH 7.4) with sonication (15–30 minutes). Dynamic light scattering (DLS) monitors aggregation, ensuring monodisperse distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.